molecular formula C20H23N3O3S2 B2903151 N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,2,4,6-tetramethylbenzenesulfonamide CAS No. 1325306-19-1

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,2,4,6-tetramethylbenzenesulfonamide

Cat. No.: B2903151
CAS No.: 1325306-19-1
M. Wt: 417.54
InChI Key: RHYXVRVLEPZCPQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfonamide derivatives incorporating pyrazole and thiophene moieties. Its structure features a thiophene ring substituted with a 3,5-dimethylpyrazole carbonyl group at the 2-position and a tetramethylbenzenesulfonamide group at the 3-position.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N,2,4,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-12-9-13(2)19(14(3)10-12)28(25,26)22(6)17-7-8-27-18(17)20(24)23-16(5)11-15(4)21-23/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYXVRVLEPZCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds containing the3,5-dimethyl-1H-pyrazole moiety have been reported to show a broad range of biological activities. These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in various biochemical pathways.

Mode of Action

It is known that compounds containing the3,5-dimethyl-1H-pyrazole moiety can interact with their targets in various ways, leading to changes in the target’s function. The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the compound.

Biochemical Pathways

Given the broad range of biological activities associated with3,5-dimethyl-1H-pyrazole compounds, it is likely that this compound could affect multiple pathways. The specific pathways and downstream effects would depend on the compound’s targets and their roles in cellular processes.

Result of Action

Given the broad range of biological activities associated with3,5-dimethyl-1H-pyrazole compounds, it is likely that this compound could have various effects at the molecular and cellular levels. The specific effects would depend on the compound’s targets and their roles in cellular processes.

Biological Activity

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,2,4,6-tetramethylbenzenesulfonamide is a compound that incorporates a pyrazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H21N3O3SC_{19}H_{21}N_3O_3S, with a molecular weight of 403.53 g/mol. The structure includes a pyrazole ring, a thiophene group, and a sulfonamide functional group, which contribute to its biological properties.

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their pharmacological properties. The specific compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies have shown that compounds similar to this compound demonstrate significant anti-inflammatory effects comparable to established drugs like celecoxib .
  • Analgesic Effects : The analgesic properties of pyrazole derivatives have been documented in various studies. For instance, compounds with similar structural motifs have shown efficacy in reducing pain in animal models .
  • Antimicrobial Properties : Some pyrazole derivatives exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

The mechanisms through which this compound exerts its biological effects include:

  • COX Inhibition : By inhibiting COX enzymes (both COX-1 and COX-2), the compound reduces the production of pro-inflammatory prostaglandins.
  • Modulation of Nitric Oxide Pathways : Some studies suggest that pyrazole derivatives can influence nitric oxide synthase activity, further contributing to their anti-inflammatory and analgesic effects.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies provide insights into the biological activities of pyrazole derivatives:

Study ReferenceFindings
Sivaramakarthikeyan et al. (2022)Reported significant anti-inflammatory effects in rat models with compounds similar to the target compound showing high efficacy comparable to aspirin .
Abdellatif et al. (2017)Demonstrated that certain pyrazole derivatives exhibited potent COX inhibition with minimal side effects on gastric mucosa .
Recent Review (2022)Summarized various biological activities linked to pyrazole compounds including anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Key Structural Analogs

The most directly related analog is N-[2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl]-4-ethyl-N-methylbenzenesulfonamide (CAS 1325303-98-7), which shares the pyrazole-thiophene backbone but differs in substituents:

  • Benzenesulfonamide group : The target compound has a tetramethyl substitution (2,4,6-positions), whereas CAS 1325303-98-7 features a 4-ethyl-N-methyl group .

Functional Group Variations in Broader Analogs

  • Thiazolylmethylcarbamates (): These compounds replace thiophene with thiazole and sulfonamide with carbamate groups. Carbamates generally exhibit lower acidity and different hydrogen-bonding capabilities compared to sulfonamides, influencing their biological activity and crystallinity .
  • Polymeric thiophene derivatives (): Polymers like PTB and P3T-DDTPA incorporate thiophene units but are designed for materials science applications (e.g., conductive polymers), contrasting with the small-molecule focus of the target compound .

Comparative Data Table

Parameter Target Compound CAS 1325303-98-7 Thiazolylmethylcarbamates
Core Structure Thiophene-pyrazole-sulfonamide Thiophene-pyrazole-sulfonamide Thiazole-carbamate
Key Substituents 2,4,6-Tetramethylbenzenesulfonamide 4-Ethyl-N-methylbenzenesulfonamide Hydroperoxypropan-2-yl, methylureido groups
Purity Not reported 95% Not reported
Stability/Status Unknown Discontinued Research-stage
Potential Applications Pharmaceuticals (hypothesized) Pharmaceuticals (discontinued) Enzyme inhibition, drug discovery

Research Findings and Challenges

  • The ethyl and methyl groups may confer insufficient metabolic resistance compared to the target compound’s tetramethyl design .
  • Functional Group Trade-offs: Sulfonamides (target) vs.

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